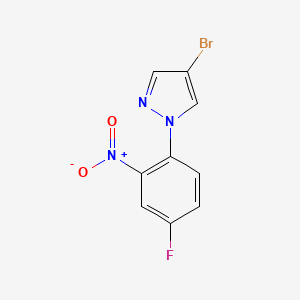

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-bromo-1-(4-fluoro-2-nitrophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN3O2/c10-6-4-12-13(5-6)8-2-1-7(11)3-9(8)14(15)16/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLPXNBAOZXFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to bromination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The pyrazole ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products depend on the nucleophile used, such as 4-methoxy-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole.

Reduction: 4-bromo-1-(4-fluoro-2-aminophenyl)-1H-pyrazole.

Oxidation: Various oxidized derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

This compound is primarily utilized as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with enhanced biological activity. For instance, derivatives of pyrazole have been linked to a range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties .

Case Studies

- Anti-inflammatory Agents : Several studies have synthesized pyrazole derivatives that exhibit potent anti-inflammatory effects. For example, compounds derived from 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole have shown promising results in inhibiting inflammation in animal models .

- Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been evaluated for their efficacy against different cancer cell lines, showcasing their potential as anticancer agents .

Biological Studies

Biological Activity Investigation

The compound has been investigated for its biological activities beyond medicinal applications. It has shown potential in antimicrobial studies, where its effectiveness against various bacterial strains has been documented. The electron-withdrawing groups (fluoro and nitro) enhance its interaction with biological targets, increasing its potency .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves modulation of enzyme activity or receptor interactions. This is particularly relevant in drug design where understanding the binding affinity and specificity is crucial for efficacy.

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its electronic and optical properties. Its derivatives are being studied for applications in organic electronics and photonic devices due to their unique structural characteristics that allow for specific interactions with light.

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluoro can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Halogen Substitutions

- 4-Bromo-1-(4-Fluorophenyl)-1H-Pyrazole (C₉H₆BrFN₂, MW 241.06): Lacks the nitro group, reducing electron-withdrawing effects.

- 4-Bromo-1-(2-Chloroethyl)-1H-Pyrazole (C₅H₆BrClN₂, MW 209.47) : The 2-chloroethyl group introduces steric bulk and aliphatic reactivity, contrasting with the aromatic nitro-fluoro substituent in the target compound .

Functional Group Modifications

Isostructural Halogen Derivatives

highlights the comparison of chloro (Compound 4) and bromo (Compound 5) isostructural analogs. Key differences include:

- Biological Activity : The chloro derivative exhibits antimicrobial activity, while bromo analogs may show enhanced binding affinity due to larger atomic size and polarizability .

- Crystallographic Data : Bromine’s larger van der Waals radius can alter crystal packing and intermolecular interactions, impacting material stability .

Aromatic Substituent Effects

- 4-(4-Bromophenoxy)-1H-Pyrazole (C₉H₇BrN₂O): Replaces the nitro-fluorophenyl group with a bromophenoxy moiety.

- 1-(4'-Methoxy-Biphenyl-2-yl)-1H-Pyrazole : Methoxy groups enhance electron-donating effects, opposing the nitro group’s electron-withdrawing nature, which could shift reactivity in Suzuki-Miyaura couplings .

Spectroscopic Data

The target compound’s absence of reported spectral data underscores the need for further characterization. Comparatively, analogs with nitro groups (e.g., 5-(4-nitrophenyl)-1H-pyrazole) show distinct IR peaks at 1520 cm⁻¹ for NO₂ stretching .

Biological Activity

4-Bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a pyrazole ring substituted with bromine, fluorine, and nitro groups, which influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various studies highlighting its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline, followed by bromination to yield the final product. The structural characteristics of this compound are significant as the presence of electron-withdrawing groups like nitro and fluoro can enhance its binding affinity to various biological targets.

The mechanism of action for this compound primarily revolves around its ability to modulate enzyme activity and receptor interactions. The electron-withdrawing groups not only influence the compound's solubility but also its reactivity towards enzymes involved in various biological pathways. This modulation can lead to significant effects in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer activities. Compounds containing the pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers . The anticancer efficacy is often attributed to their ability to interfere with critical signaling pathways involved in tumor growth and metastasis.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | References |

|---|---|---|---|

| This compound | Breast (MDA-MB-231) | TBD | |

| Pazopanib | Renal | 0.5 | |

| Ruxolitinib | Blood | 0.8 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Studies indicate that these compounds can exhibit significant antibacterial activity against various pathogens. The presence of nitro groups has been linked to enhanced antimicrobial efficacy due to their ability to disrupt bacterial cell walls .

Table 2: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | References |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Coumarin-substituted pyrazoles | Staphylococcus | TBD |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Compounds with similar structures demonstrated significant inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Table 3: Anti-inflammatory Activity

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Anticancer Study : A study evaluated the antiproliferative effects of various pyrazole derivatives on cancer cell lines, revealing that certain substitutions significantly enhanced cytotoxicity against breast and liver cancer cells .

- Antimicrobial Study : Research on coumarin-substituted pyrazoles indicated that structural modifications could lead to improved antimicrobial activity against resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenation and nitration of precursor aryl rings. For example:

- Step 1 : Bromination of a fluorophenyl intermediate using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF at 0–5°C).

- Step 2 : Nitration using a mixture of HNO₃ and H₂SO₄ at controlled temperatures (<50°C) to avoid over-nitration.

- Step 3 : Cyclization with hydrazine derivatives to form the pyrazole ring.

Key factors include solvent choice (e.g., acetonitrile for polar aprotic stability) and stoichiometric ratios to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).

- X-ray crystallography : Resolves steric effects from bromo/fluoro substituents and confirms dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups in analogous structures) .

- IR spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches.

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group at the 2-position deactivates the aryl ring, directing electrophilic substitution to the 5-position of the pyrazole. This selectivity is critical for Suzuki-Miyaura couplings, where bromine acts as the leaving group. Pd(PPh₃)₄ catalysts in THF/water mixtures at 80°C are commonly used .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s biological activity, and what computational tools validate these changes?

- Methodological Answer :

- Modifications : Introducing methyl or trifluoromethyl groups at the pyrazole 3-position increases lipophilicity, improving membrane permeability.

- Validation : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with enzyme targets like cyclooxygenase-2 (COX-2) .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or substituent positioning. For example:

- Antifungal activity : MIC values vary with fungal strain (e.g., Candida albicans vs. Aspergillus fumigatus) due to differences in cytochrome P450 binding.

- Dose-dependent effects : Use Hill slope analysis to distinguish true activity from cytotoxicity .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Polar solvents (DMSO) : Accelerate hydrolysis of the nitro group to amine under acidic conditions.

- Storage recommendations : Anhydrous DCM at –20°C minimizes degradation. Stability is monitored via HPLC-UV (λ = 254 nm) over 6-month periods .

Data Contradiction Analysis

Key Research Findings

- Synthetic Efficiency : Optimized routes achieve >85% yield using microwave-assisted synthesis (120°C, 30 min) .

- Biological Relevance : Fluorine at the 4-position enhances metabolic stability by resisting cytochrome-mediated oxidation .

- Structural Insights : X-ray data show planar pyrazole rings, enabling π-π stacking with protein aromatic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.